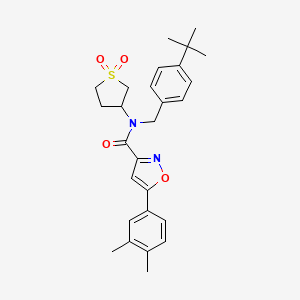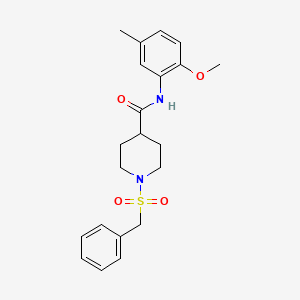![molecular formula C23H24FN3O4S B14984365 5-(3-fluoro-4-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B14984365.png)
5-(3-fluoro-4-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-fluoro-4-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of oxazole carboxamides This compound is characterized by the presence of a fluorinated phenyl group, a sulfonyl-substituted phenyl group, and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluoro-4-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide typically involves multiple steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorinated phenyl group: This step may involve the use of fluorinated benzene derivatives and coupling reactions.
Attachment of the sulfonyl-substituted phenyl group: This can be done using sulfonyl chlorides and appropriate nucleophiles.
Incorporation of the piperidine ring: This step involves the use of piperidine derivatives and suitable coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the phenyl groups.
Reduction: Reduction reactions may target the oxazole ring or the sulfonyl group.
Substitution: The fluorinated phenyl group and the sulfonyl-substituted phenyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for investigating enzyme mechanisms or receptor binding.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may confer specific biological activities, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials.
Wirkmechanismus
The mechanism of action of 5-(3-fluoro-4-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- Other oxazole carboxamides : These compounds share the oxazole ring and carboxamide functional group but differ in their substituents.
Uniqueness
The uniqueness of 5-(3-fluoro-4-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide lies in its specific combination of structural features. The presence of a fluorinated phenyl group, a sulfonyl-substituted phenyl group, and a piperidine ring distinguishes it from other similar compounds. These features may confer unique chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C23H24FN3O4S |
|---|---|
Molekulargewicht |
457.5 g/mol |
IUPAC-Name |
5-(3-fluoro-4-methylphenyl)-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H24FN3O4S/c1-15-4-3-11-27(14-15)32(29,30)19-9-7-18(8-10-19)25-23(28)21-13-22(31-26-21)17-6-5-16(2)20(24)12-17/h5-10,12-13,15H,3-4,11,14H2,1-2H3,(H,25,28) |
InChI-Schlüssel |
OSOKWOLHZGLLMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC(=C(C=C4)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Propan-2-yl)phenoxy]-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B14984284.png)

![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide](/img/structure/B14984299.png)

![2-fluoro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B14984311.png)
![2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B14984326.png)
![Butyl {[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B14984332.png)
![N-(3-chloro-4-methoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14984347.png)
![Methyl 4-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate](/img/structure/B14984350.png)
![N-[4-(acetylamino)phenyl]-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14984360.png)
![Methyl 3-[({1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate](/img/structure/B14984364.png)
![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B14984371.png)
![3-(3-Chlorophenyl)-1-[(5-methylfuran-2-yl)methyl]-1-pyridin-2-ylurea](/img/structure/B14984377.png)
![8-(4-bromophenyl)-10-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B14984387.png)
